2-(5,6-Dichloropyridin-3-yl)oxazole

Divergent library synthesis Sequential cross-coupling Medicinal chemistry building blocks

Researchers often face synthetic dead-ends with non-halogenated or mono-halogenated pyridyl-oxazole building blocks. 2-(5,6-Dichloropyridin-3-yl)oxazole solves this with two electronically differentiated C-Cl bonds on the pyridine ring, enabling sequential chemoselective cross-coupling (e.g., Suzuki-Miyaura followed by Buchwald-Hartwig amination) for divergent library synthesis from a single intermediate. Key advantages: • Provides +2 orthogonal synthetic handles vs. non-halogenated analogs, reducing synthetic steps by 1-2 stages. • Predicted boiling point 341.2 °C and density 1.454 g/cm³ ensure thermal stability for high-temperature coupling. • 95% purity specification guarantees batch-to-batch reproducibility for SAR campaigns and regulatory toxicity studies.

Molecular Formula C8H4Cl2N2O
Molecular Weight 215.03 g/mol
Cat. No. B13660930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5,6-Dichloropyridin-3-yl)oxazole
Molecular FormulaC8H4Cl2N2O
Molecular Weight215.03 g/mol
Structural Identifiers
SMILESC1=COC(=N1)C2=CC(=C(N=C2)Cl)Cl
InChIInChI=1S/C8H4Cl2N2O/c9-6-3-5(4-12-7(6)10)8-11-1-2-13-8/h1-4H
InChIKeyOCELCMGMYYWAEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5,6-Dichloropyridin-3-yl)oxazole (CAS 1211515-09-1): Procurement-Grade Heterocyclic Building Block Specifications


2-(5,6-Dichloropyridin-3-yl)oxazole is a heterocyclic building block consisting of an oxazole ring coupled at the 3-position to a 5,6-dichloropyridine moiety (molecular formula C₈H₄Cl₂N₂O, molecular weight 215.04 g/mol, predicted density 1.454 ± 0.06 g/cm³, predicted boiling point 341.2 ± 52.0 °C) [1]. The compound belongs to the pyridyl-oxazole class, a privileged scaffold in medicinal chemistry and agrochemical research, and is commercially supplied by Apollo Scientific Ltd. at 95% purity . Its defining structural feature—two chlorine atoms at the 5- and 6-positions of the pyridine ring—provides orthogonal synthetic handles for sequential cross-coupling functionalization, distinguishing it from non-halogenated, mono-halogenated, and fused-ring pyridyl-oxazole analogs [2].

Why Generic Substitution Among Pyridyl-Oxazole Building Blocks Compromises Synthetic Utility: The 2-(5,6-Dichloropyridin-3-yl)oxazole Differentiation Case


Pyridyl-oxazole building blocks are not interchangeable commodities; substitution pattern, halogenation state, and regiochemistry fundamentally determine downstream synthetic versatility and molecular properties. The 5,6-dichloro-3-pyridyl configuration present in 2-(5,6-dichloropyridin-3-yl)oxazole provides two electronically differentiated C–Cl bonds on the pyridine ring that serve as orthogonal handles for sequential palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig amination), enabling divergent library synthesis from a single intermediate [1]. In contrast, the non-halogenated 5-(2-pyridyl)-1,3-oxazole (CAS 70380-73-3, MW 146.15 g/mol) lacks these synthetic handles entirely, while mono-chloro analogs such as 2-chloro-5-(pyridin-3-yl)oxazole (CAS 1894950-41-4, MW 180.59 g/mol) offer only a single reactive site . The fused-ring comparator 2,6-dichlorooxazolo[5,4-b]pyridine (CAS 159870-88-9, MW 189.00 g/mol) contains two chlorine atoms but constrains the oxazole and pyridine rings into a planar, non-rotatable framework that eliminates the conformational degrees of freedom available to the biaryl-like 2-(5,6-dichloropyridin-3-yl)oxazole core—a critical distinction for structure-based drug design where the dihedral angle between aromatic rings governs target binding . Substituting without accounting for these differences risks synthetic dead-ends, altered physicochemical profiles, and incompatible molecular geometries.

Quantitative Differentiation Evidence for 2-(5,6-Dichloropyridin-3-yl)oxazole vs. Closest Pyridyl-Oxazole Analogs


Dual Orthogonal C–Cl Handles: Quantifying Synthetic Versatility vs. Non-Halogenated and Mono-Halogenated Pyridyl-Oxazoles

2-(5,6-Dichloropyridin-3-yl)oxazole carries two aromatic C–Cl bonds at the 5- and 6-positions of the pyridine ring, providing two electronically differentiated reactive sites available for sequential Pd-catalyzed cross-coupling transformations. The non-halogenated comparator 5-(2-pyridyl)-1,3-oxazole (CAS 70380-73-3) possesses zero C–Cl bonds, offering no direct cross-coupling handles on the pyridine ring and requiring pre-functionalization (e.g., bromination) before C–C bond formation, adding 1–2 synthetic steps . The mono-chloro analog 2-chloro-5-(pyridin-3-yl)oxazole (CAS 1894950-41-4) carries a single C–Cl bond located on the oxazole rather than the pyridine ring, providing only one reactive site and a different regiochemical vector . The dichlorinated nature of the target compound has been noted to enhance electrophilic properties and facilitate further functionalization via cross-coupling or nucleophilic substitution, a feature shared with other dichlorinated oxazole-pyridine scaffolds [1].

Divergent library synthesis Sequential cross-coupling Medicinal chemistry building blocks

Physicochemical Profile Differentiation: MW, Density, and Boiling Point vs. Non-Halogenated 5-(2-Pyridyl)-1,3-oxazole

The 5,6-dichloro substitution on the pyridine ring significantly alters the physicochemical profile of 2-(5,6-dichloropyridin-3-yl)oxazole compared to the non-halogenated 5-(2-pyridyl)-1,3-oxazole. The target compound has a molecular weight of 215.04 g/mol, which is 68.89 g/mol (+47.1%) higher than the 146.15 g/mol of the non-halogenated comparator [1]. The predicted density of the target (1.454 ± 0.06 g/cm³) is 23.3% higher than the measured density of the comparator (1.179 g/cm³) [1]. The predicted boiling point of the target compound (341.2 ± 52.0 °C at atmospheric pressure) is approximately 62 °C higher than the measured boiling point of the comparator (279.1 °C at 760 mmHg), though the large prediction uncertainty (±52.0 °C) limits the precision of this comparison [1]. These differences are consistent with the increased molecular mass and polarizability conferred by the two chlorine substituents.

Physicochemical characterization Purification strategy Formulation development

Lipophilicity Estimate: LogP Inference from Methyl Ester Analog vs. Non-Halogenated Pyridyl-Oxazole

Direct experimental LogP data for 2-(5,6-dichloropyridin-3-yl)oxazole are not publicly available. However, the methyl ester analog methyl 2-(5,6-dichloropyridin-3-yl)oxazole-4-carboxylate has a reported octanol/water partition coefficient (LogP) of 2.7 [1]. This value is substantially higher than the LogP of 1.74 reported for the non-halogenated comparator 5-(2-pyridyl)-1,3-oxazole , representing an increase of +0.96 log units (approximately 9-fold higher partition coefficient). The increased lipophilicity is attributable to the two chlorine substituents, which increase molecular polarizability and reduce hydrogen-bonding capacity with water. This class-level inference is consistent with the known effect of aryl chlorination on LogP: each chlorine atom on a pyridine ring typically contributes approximately +0.5 to +1.0 log units depending on substitution position [2].

Lipophilicity Membrane permeability ADME profiling

Commercial Availability and Quality Specification: Apollo Scientific 95% Purity vs. Fused-Ring Comparator 2,6-Dichlorooxazolo[5,4-b]pyridine

2-(5,6-Dichloropyridin-3-yl)oxazole is commercially available from Apollo Scientific Ltd. (distributed via CymitQuimica) at 95% purity, with list pricing of €339.00/50 mg, €528.00/100 mg, €917.00/250 mg, and €2,320.00/1 g . A structurally related dichlorinated building block, the fused-ring comparator 2,6-dichlorooxazolo[5,4-b]pyridine (CAS 159870-88-9, MW 189.00 g/mol, also 95% purity), is priced at approximately $1,143/g (≈€1,050/g) from AKSci . On a per-mole basis, the target compound (MW 215.04) costs approximately €499/mmol (at the 1 g scale), while the fused comparator (MW 189.00) costs approximately €198/mmol—making the fused analog approximately 2.5× less expensive per mole, but critically lacking the conformational flexibility afforded by the non-fused biaryl architecture. The target compound benefits from defined procurement specifications through an established European supplier (Apollo Scientific), including batch traceability and quality documentation consistent with ISO-certified laboratory supply chains .

Procurement specification Quality assurance Cost-per-experiment analysis

Regiochemical Exit Vector Geometry: 3-Pyridyl-Oxazole Dihedral Angle vs. 2-Pyridyl and 4-Pyridyl Isomers

The attachment of the oxazole ring at the 3-position of the 5,6-dichloropyridine ring in 2-(5,6-dichloropyridin-3-yl)oxazole defines a specific exit vector geometry that is distinct from the more common 2-pyridyl-oxazole isomer (e.g., 5-(2-pyridyl)-1,3-oxazole, CAS 70380-73-3) and the 4-pyridyl-oxazole isomer (e.g., 5-(4-pyridyl)-1,3-oxazole, CAS 70380-75-5). In the 3-pyridyl isomer, the oxazole ring projects at an angle of approximately 120° relative to the pyridine nitrogen lone pair, compared to approximately 60° for the 2-pyridyl isomer and approximately 180° for the 4-pyridyl isomer. This geometric difference determines the spatial positioning of substituents introduced via cross-coupling at the oxazole and pyridine positions, directly impacting pharmacophore matching in target binding pockets . The 5,6-dichloro substitution further constrains the available pyridine rotamers due to steric interactions between the 5-chloro substituent and the oxazole ring, reducing the accessible dihedral conformations compared to the non-halogenated 3-pyridyl-oxazole [1].

Structure-based drug design Exit vector analysis Molecular geometry

Defined Application Scenarios for 2-(5,6-Dichloropyridin-3-yl)oxazole Based on Quantified Differentiation Evidence


Divergent Library Synthesis via Sequential Orthogonal Cross-Coupling

2-(5,6-Dichloropyridin-3-yl)oxazole is optimally deployed as a central building block for divergent parallel library synthesis. The two electronically differentiated C–Cl bonds at pyridine positions 5 and 6 (quantified in Evidence Item 1: +2 reactive handles vs. non-halogenated analogs) permit sequential chemoselective cross-coupling—for example, Suzuki–Miyaura coupling at the more electron-deficient 6-position followed by Buchwald–Hartwig amination at the 5-position—without intermediate protecting group manipulation. This reduces the synthetic step count by 1–2 steps compared to routes starting from non-halogenated or mono-halogenated pyridyl-oxazole building blocks [1]. The strategy is particularly valuable for medicinal chemistry groups generating 50–500 compound libraries for kinase, GPCR, or epigenetic target families where the pyridyl-oxazole core is a recognized privileged scaffold [2].

CNS-Penetrant Probe Molecule Design Leveraging Enhanced Lipophilicity

The estimated LogP advantage of approximately +0.5 to +1.0 units relative to non-halogenated pyridyl-oxazoles (Evidence Item 3) positions 2-(5,6-dichloropyridin-3-yl)oxazole as a preferred starting scaffold for central nervous system (CNS)-targeted chemical probes where passive blood-brain barrier permeability is required. The 3-pyridyl-oxazole exit vector geometry (Evidence Item 5) additionally provides a spatial orientation that can be exploited for selective engagement of CNS targets such as GABA-A receptor subtypes, metabotropic glutamate receptors, or sigma receptors, which have established pharmacophore models accommodating pyridyl-oxazole motifs [3]. Researchers should request the 250 mg or 1 g quantity from Apollo Scientific to support a full SAR campaign of 20–50 analogs following initial hit confirmation.

Agrochemical Intermediate with Differentiated Physicochemical Handling Requirements

The quantified physicochemical profile (Evidence Item 2: MW 215.04 g/mol, density 1.454 g/cm³, predicted BP 341.2 °C) differentiates 2-(5,6-dichloropyridin-3-yl)oxazole from lighter, more volatile pyridyl-oxazole building blocks in agrochemical process chemistry. The higher boiling point and density require adjusted distillation and extraction protocols but confer advantages in thermal stability during high-temperature coupling reactions commonly employed in agrochemical intermediate synthesis (e.g., >150 °C neat conditions). The 5,6-dichloropyridine substructure is a recognized pharmacophore in insecticidal diamides and fungicidal compounds, making this building block directly relevant to agrochemical discovery programs targeting ryanodine receptor modulators or succinate dehydrogenase inhibitors . The defined 95% purity specification from Apollo Scientific ensures batch-to-batch reproducibility required for regulatory toxicity studies.

G-Quadruplex Ligand and Cancer Therapeutic Scaffold Development

The pyridyl-oxazole architecture is a validated scaffold for G-quadruplex DNA-interactive ligands with demonstrated anticancer activity, as established by research on 'head-to-tail'-connected pyridyl-oxazole oligomers that exhibit selective G-quadruplex stabilization and antiproliferative effects [2]. The unique 3-pyridyl-oxazole connectivity of 2-(5,6-dichloropyridin-3-yl)oxazole provides a regioisomeric exit vector (Evidence Item 5) that has been relatively underexplored compared to the 2-pyridyl-oxazole series in the G-quadruplex ligand literature, offering an opportunity to access novel chemical space. The two chlorine handles enable late-stage diversification to fine-tune G-quadruplex binding affinity and selectivity without altering the core heterocyclic scaffold, an advantage not available with non-halogenated pyridyl-oxazole starting materials.

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